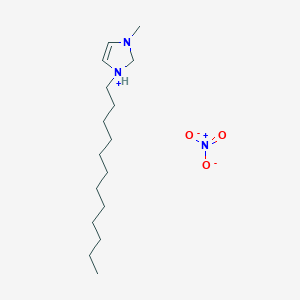

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate

Overview

Description

1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate is a type of ionic liquid that belongs to the family of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility and high thermal stability, which make them useful in various applications, including as solvents and electrolytes in electrochemical devices.

Synthesis Analysis

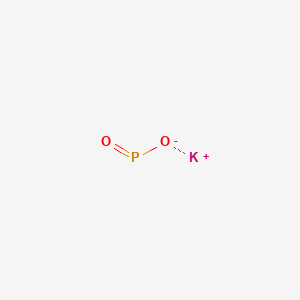

The synthesis of imidazolium nitrates can be achieved through the reaction of corresponding imidazolium bromides with silver nitrate (AgNO3), resulting in excellent yields. For example, the imidazolium nitrates ImH and ImBr are obtained from the bromides [ImH]Br and [ImBr]Br, respectively, using AgNO3 as the nitrate source . This method is likely applicable to the synthesis of this compound, although the specific details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of imidazolium nitrates is characterized by the presence of hydrogen bonding, as observed in the crystal structures of ImH and ImBr. These structures consist of infinite linear chains of ions linked by hydrogen bonds, with additional stacks consisting of imidazolium and nitrate ions in a parallel orientation . Similarly, the structure of 1,3-bis(carboxymethyl)imidazolium nitrate was determined using single-crystal X-ray diffraction, which revealed the type of O-H...O hydrogen bonds present .

Chemical Reactions Analysis

The chemical behavior of imidazolium nitrates in the gaseous phase has been studied using ab initio calculations. It was found that 1-methylimidazolium nitrate ([H-MIM][NO3]) likely separates into the neutral species methyl-imidazole and HNO3 under vaporization conditions . This suggests that imidazolium nitrates may undergo dissociation into their constituent imidazole and nitrate components when subjected to high temperatures or low pressures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium nitrates have been extensively studied. The molar enthalpies of formation and fusion of 1-methylimidazolium nitrate were measured using combustion calorimetry and differential scanning calorimetry (DSC), respectively . Additionally, the thermal stability and decomposition process of 1,3-bis(carboxymethyl)imidazolium nitrate were discussed, indicating that these compounds are thermally stable and have well-defined decomposition pathways . Vibrational spectroscopy and Density Functional Theory (DFT) calculations have also been employed to analyze the vibrational spectra of these ionic liquids, providing further insight into their molecular structure and bonding .

Scientific Research Applications

Environmental Impact and Analysis

- Nitrate as an Environmental Endocrine Disruptor : Nitrate, heavily used as an agricultural fertilizer, has been identified as a ubiquitous environmental pollutant with potential endocrine-disrupting properties. Research has highlighted the need for further investigation into its mechanisms of action, especially concerning its impact on thyroid and steroid hormone homeostasis, as well as developmental and reproductive endpoints (Poulsen et al., 2018).

Material Science Applications

- Ionic Liquid-Modified Materials for Extraction and Separation : Ionic liquids, including imidazolium-based compounds, have shown significant promise in modifying materials for solid-phase extraction and separation. This review discusses the advancements in ionic liquid-modified materials, emphasizing their application in liquid and gas chromatography, capillary electrochromatography, and their potential for future developments (Vidal et al., 2012).

Biological and Health-related Studies

- Corrosion Inhibition by Imidazoline and Derivatives : Imidazoline and its derivatives, closely related to imidazolium compounds, are noted for their effective corrosion inhibition properties, highlighting their utility in industrial applications. This review compiles information regarding their chemical structures, properties, synthesis processes, and performance evaluations, emphasizing their low toxicity and environmental friendliness (Sriplai & Sombatmankhong, 2023).

Toxicity and Environmental Fate

- Scaling-Up Ionic Liquid-Based Technologies : The review discusses the urgency in assessing the toxicity and environmental impact of ionic liquids like 1-ethyl-3-methylimidazolium acetate due to their potential for industrial scale-up. It emphasizes the need for comprehensive toxicity information to predict and control their environmental fate before widespread use (Ostadjoo et al., 2018).

Future Directions

Mechanism of Action

Target of Action

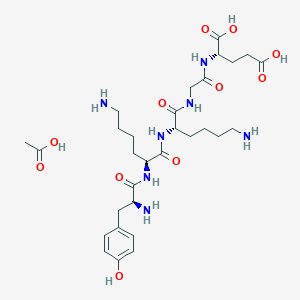

Similar compounds, such as long-chain imidazolium-based ionic liquids, have been evaluated as antimicrobials against a wide range of bacteria and fungi .

Mode of Action

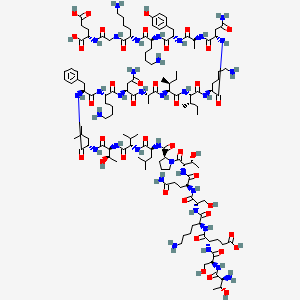

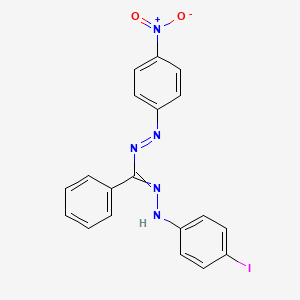

It’s known that imidazolium-based ionic liquids can interact with proteins, inducing changes in their secondary structure . The docking studies suggest that these compounds exhibit a high binding affinity to proteins, with hydrogen bonding, hydrophobic, and electrostatic interactions playing a major role .

Biochemical Pathways

The interaction of similar compounds with proteins could potentially affect various biochemical pathways, depending on the specific proteins they interact with .

Result of Action

Similar compounds have demonstrated significant antibacterial and antifungal activity . The changes induced in protein structure could potentially lead to a variety of downstream effects, depending on the specific proteins and cells involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Imidazolium, 1-dodecyl-3-methyl-, nitrate. For instance, the risk of environmental pollution by ionic liquids is minimal due to their nonvolatile characteristics. In large-scale industrial applications, they may be released into the aquatic environment through accidental spills or via effluents .

properties

IUPAC Name |

1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3)4/h14-15H,3-13,16H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRZJRFJFOUBBW-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

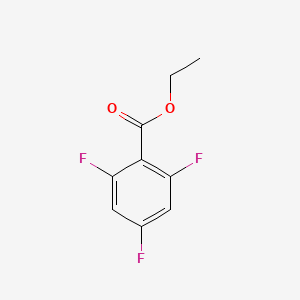

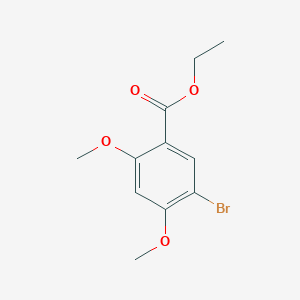

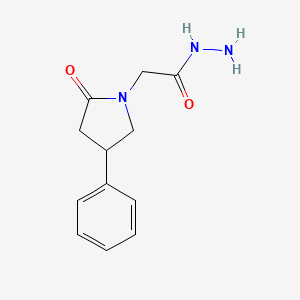

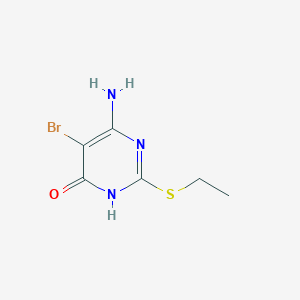

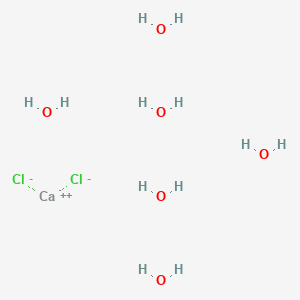

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)